KH7

Description

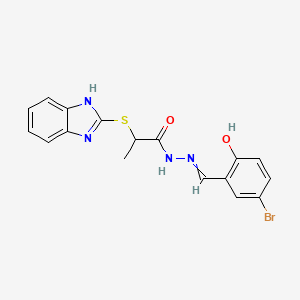

The exact mass of the compound 2-(1H-Benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H15BrN4O2S |

|---|---|

Molecular Weight |

419.3 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide |

InChI |

InChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24) |

InChI Key |

WILMXUAKQKGGCC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

Pictograms |

Acute Toxic |

Synonyms |

2-(1H-benzo(d)imidazol-2-ylthio)-N'-(5-bromo-2-hydroxybenzylidene)propanehydrazide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KH7, a Soluble Adenylyl Cyclase (sAC) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of KH7, a widely used inhibitor of soluble adenylyl cyclase (sAC). This document details its primary inhibitory activity, significant off-target effects, and the downstream cellular signaling pathways it modulates. Included are structured data tables for quantitative comparison, detailed experimental protocols for key assays, and mandatory visualizations to elucidate complex biological processes and workflows.

Core Mechanism of Action: Inhibition of Soluble Adenylyl Cyclase

This compound is a specific inhibitor of soluble adenylyl cyclase (sAC), also known as adenylyl cyclase 10 (ADCY10). sAC is a unique intracellular enzyme responsible for the synthesis of the second messenger cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP).[1][2] Unlike transmembrane adenylyl cyclases (tmACs), sAC is not regulated by G-proteins but is instead activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[3]

The primary mechanism of action of this compound involves the direct inhibition of sAC's enzymatic activity, leading to a reduction in intracellular cAMP levels. This inhibition has been demonstrated in various experimental systems, including studies using recombinant sAC protein and cell-based assays.[2] The inhibitory effect of this compound is selective for sAC over tmACs, with studies showing it to be inert towards tmACs at concentrations significantly higher than its IC50 for sAC.

Quantitative Inhibitory Data

The inhibitory potency of this compound against sAC has been characterized in multiple studies. The half-maximal inhibitory concentration (IC50) is consistently reported to be in the low micromolar range.

| Parameter | Value | Enzyme Source | Assay Conditions | Reference |

| IC50 | 3-10 µM | Recombinant human sACt protein | In vitro biochemical assay | [Not specified] |

| IC50 | 3-10 µM | Heterologously expressed sACt | Cellular assays | [Not specified] |

| Selectivity | Inert up to 300 µM | Transmembrane adenylyl cyclases (tmACs) | In vitro and whole-cell assays | [Not specified] |

Significant Off-Target Effects: A Critical Consideration

A crucial aspect for researchers utilizing this compound is its well-documented off-target effects, primarily impacting mitochondrial function. These non-specific actions can confound experimental results if not carefully considered.

Mitochondrial Uncoupling: this compound has been shown to act as a classical uncoupler of oxidative phosphorylation.[4] This action disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis that is independent of sAC inhibition.

Inhibition of the Electron Transport Chain: Evidence suggests that this compound can directly inhibit Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This inhibition further compromises mitochondrial respiration and cellular energy metabolism.

| Off-Target Effect | Mechanism | Consequence | Reference |

| Mitochondrial Uncoupling | Dissipation of the proton gradient across the inner mitochondrial membrane | Decreased mitochondrial ATP production | [4] |

| Complex I Inhibition | Direct inhibition of NADH:ubiquinone oxidoreductase | Reduced electron flow and ATP synthesis | [Not specified] |

Given these significant off-target effects, it is imperative for researchers to include appropriate controls in their experiments to distinguish between the effects of sAC inhibition and those related to mitochondrial dysfunction.

Downstream Signaling Pathways Modulated by this compound

By inhibiting sAC and subsequently reducing cAMP levels, this compound influences a variety of downstream signaling pathways. The most well-characterized of these is the cAMP-dependent protein kinase A (PKA) pathway.

The sAC-PKA-CREB Signaling Axis:

-

sAC Inhibition: this compound blocks the production of cAMP by sAC.

-

PKA Inactivation: The decrease in cAMP levels prevents the activation of PKA, a key downstream effector of cAMP.

-

Reduced CREB Phosphorylation: In its inactive state, PKA is unable to phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of numerous genes involved in processes such as cell proliferation, differentiation, and survival.[3][5]

The inhibition of this pathway can lead to various cellular consequences, including alterations in gene expression, cell cycle progression, and apoptosis.[1][6]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The sAC-PKA-CREB signaling pathway and its inhibition by this compound.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for assessing sAC inhibition by this compound.

Experimental Protocols

In Vitro Soluble Adenylyl Cyclase (sAC) Activity Assay (Radiometric)

This protocol is adapted from established methods for measuring adenylyl cyclase activity.

Materials:

-

Recombinant human sAC protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP

-

[α-³²P]ATP

-

This compound stock solution (in DMSO)

-

Dowex AG 50W-X4 resin

-

Alumina columns

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, a final concentration of 0.1-1 µg of recombinant sAC protein, and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).

-

Initiation: Start the reaction by adding [α-³²P]ATP to a final specific activity of ~1 x 10⁶ cpm/reaction.

-

Incubation: Incubate the reaction tubes at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Termination: Stop the reaction by adding a stop solution (e.g., 100 µl of 1% SDS) and boiling for 3 minutes.

-

cAMP Separation:

-

Apply the reaction mixture to a Dowex AG 50W-X4 resin column to separate the [³²P]cAMP from the unreacted [α-³²P]ATP.

-

Elute the [³²P]cAMP from the Dowex column and apply it to an alumina column for further purification.

-

Elute the purified [³²P]cAMP from the alumina column with an appropriate buffer (e.g., imidazole-HCl).

-

-

Quantification: Add the eluted [³²P]cAMP to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of cAMP produced in each reaction. Determine the percent inhibition of sAC activity at each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular cAMP Measurement using ELISA

This protocol describes the measurement of intracellular cAMP levels in response to this compound treatment using a competitive ELISA kit.

Materials:

-

Cells of interest cultured in appropriate plates

-

This compound stock solution (in DMSO)

-

Cell lysis buffer (provided with the ELISA kit)

-

cAMP ELISA kit (commercially available)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and response. Allow the cells to adhere and grow overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined amount of time (e.g., 30 minutes to 1 hour). If studying stimulated cAMP production, add an sAC activator (e.g., bicarbonate) concurrently or prior to this compound treatment.

-

Cell Lysis: Aspirate the media and lyse the cells by adding the lysis buffer provided in the ELISA kit. Incubate as per the manufacturer's instructions to ensure complete lysis and release of intracellular cAMP.

-

ELISA Protocol:

-

Follow the specific instructions of the commercial ELISA kit. This typically involves adding the cell lysates and cAMP standards to a microplate pre-coated with a cAMP-specific antibody.

-

Add a fixed amount of HRP-conjugated cAMP to each well. This will compete with the cAMP in the samples and standards for binding to the antibody.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add the HRP substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

-

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve using the absorbance values of the cAMP standards. Use the standard curve to determine the concentration of cAMP in each cell lysate sample. Calculate the percent reduction in cAMP levels at each this compound concentration compared to the vehicle-treated control.

Conclusion

This compound is a valuable tool for studying the physiological roles of soluble adenylyl cyclase. Its specific inhibition of sAC provides a means to investigate the downstream consequences of reduced intracellular cAMP signaling through pathways such as the PKA-CREB axis. However, researchers must remain vigilant of its significant off-target effects on mitochondrial function. Careful experimental design, including the use of appropriate controls, is essential to accurately interpret data generated using this inhibitor. The quantitative data, signaling pathway diagrams, and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively and responsibly utilize this compound in their scientific investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. biocompare.com [biocompare.com]

- 3. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Role of soluble adenylyl cyclase in cell death and growth [ouci.dntb.gov.ua]

The Influence of KH7 on Intracellular cAMP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound KH7 and its impact on intracellular cyclic adenosine monophosphate (cAMP) levels. This compound is a widely recognized inhibitor of soluble adenylyl cyclase (sAC), a key enzyme in cellular signaling. This document consolidates quantitative data from various studies, presents detailed experimental protocols for measuring cAMP, and visualizes the underlying signaling pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers investigating sAC-mediated signaling and the pharmacological modulation of intracellular cAMP.

Introduction: The Role of Soluble Adenylyl Cyclase and cAMP

Cyclic AMP is a ubiquitous second messenger that plays a critical role in a myriad of cellular processes, including gene transcription, metabolism, and cell proliferation. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclases (ACs) and its degradation by phosphodiesterases. Mammalian cells possess two distinct classes of adenylyl cyclases: the well-characterized transmembrane adenylyl cyclases (tmACs) and the more recently discovered soluble adenylyl cyclase (sAC).

Unlike tmACs, which are typically activated by G-protein coupled receptors (GPCRs) at the plasma membrane, sAC is found in the cytoplasm, nucleus, and mitochondria. A defining characteristic of sAC is its unique mode of regulation; it is activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, acting as a cellular sensor for these crucial physiological signals. This distinct localization and activation mechanism allows sAC to regulate specific subcellular cAMP pools and associated signaling cascades, independent of membrane receptor stimulation.

This compound: A Selective Inhibitor of Soluble Adenylyl Cyclase

This compound is a small molecule inhibitor that has been instrumental in elucidating the physiological roles of sAC. It acts as a specific inhibitor of sAC, with a reported IC50 value in the range of 3-10 µM against the recombinant sAC protein. By selectively blocking the activity of sAC, this compound allows researchers to dissect its contribution to intracellular cAMP production in various cell types and physiological contexts. It is important to note that some studies suggest potential off-target effects of this compound, particularly on mitochondrial ATP production at higher concentrations, which should be considered when interpreting experimental results.

Quantitative Analysis of this compound's Effect on Intracellular cAMP

The inhibitory effect of this compound on intracellular cAMP levels has been quantified in several cell types. The following tables summarize the available data, providing a clear comparison of its potency under different experimental conditions.

Table 1: Effect of this compound on LH-Stimulated cAMP Accumulation in MLTC-1 Leydig Cells

Mouse Leydig tumor cells (MLTC-1) are a common model for studying luteinizing hormone (LH) signaling and steroidogenesis. The following data, derived from a study by Nguyen et al. (2021), demonstrates the dose-dependent inhibition of LH-stimulated cAMP production by this compound.

| This compound Concentration (µM) | Mean Normalized Area Under the Curve (AUC) of Luminescence Signal (%) | Standard Error of the Mean (SEM) |

| 0 (Control) | 100 | ± 5.2 |

| 6.25 | 75.3 | ± 4.8 |

| 12.5 | 58.1 | ± 3.9 |

| 50 | 35.7 | ± 2.5 |

| 100 | 22.4 | ± 1.9 |

Data is expressed as a percentage of the control response to 0.7 nM human LH (hLH). The Area Under the Curve (AUC) of the luminescence signal from a cAMP-responsive luciferase reporter was measured over 60 minutes.

Table 2: Effect of this compound on Capacitation-Induced cAMP Increase in Sperm

Sperm capacitation is a series of physiological changes that are essential for fertilization and are known to be dependent on sAC-mediated cAMP production. A study by Hess et al. demonstrated that this compound effectively blocks this increase in cAMP.

| Treatment Condition | Effect on Intracellular cAMP Levels |

| Non-capacitating medium | Basal cAMP levels |

| Capacitating medium | Increased cAMP levels |

| Capacitating medium + 10 µM this compound | Blocks the capacitation-induced increase in cAMP |

| Capacitating medium + 50 µM this compound | Significant decrease in basal cAMP accumulation |

Signaling Pathways and Experimental Workflow

Soluble Adenylyl Cyclase Signaling Pathway

The following diagram illustrates the activation of soluble adenylyl cyclase (sAC) and its distinction from the transmembrane adenylyl cyclase (tmAC) pathway.

Caption: Soluble vs. Transmembrane Adenylyl Cyclase Pathways.

Experimental Workflow for Assessing this compound's Effect on Intracellular cAMP

The following diagram outlines a typical experimental workflow for investigating the impact of this compound on intracellular cAMP levels.

Caption: Experimental workflow for cAMP measurement.

Experimental Protocols

This section provides detailed methodologies for two common types of assays used to quantify intracellular cAMP levels.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on the principle of competition between unlabeled cAMP in the sample and a fixed amount of enzyme-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

Materials:

-

cAMP ELISA Kit (containing anti-cAMP antibody-coated plate, HRP-linked cAMP, standards, wash buffer, substrate, and stop solution)

-

Cells of interest (e.g., MLTC-1 cells)

-

This compound

-

Stimulating agent (e.g., LH, bicarbonate)

-

0.1 M HCl for cell lysis

-

Phosphate Buffered Saline (PBS)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Plating:

-

Culture cells to the desired confluency in appropriate media.

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Cell Treatment:

-

Remove the culture medium and wash the cells once with PBS.

-

Add serum-free medium containing various concentrations of this compound (and a vehicle control) to the wells.

-

Pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Add the stimulating agent (e.g., LH) to the wells and incubate for the desired duration (e.g., 15-60 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium from the wells.

-

Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.

-

Incubate at room temperature for 10-20 minutes.

-

Centrifuge the plate to pellet cell debris. The supernatant contains the intracellular cAMP.

-

-

cAMP ELISA:

-

Follow the specific instructions provided with the commercial ELISA kit. A general procedure is as follows:

-

Add standards and samples (cell lysates) to the appropriate wells of the anti-cAMP antibody-coated plate.

-

Add the HRP-linked cAMP conjugate to each well.

-

Incubate for the recommended time (e.g., 2 hours) at room temperature with gentle shaking.

-

Wash the wells multiple times with the provided wash buffer to remove unbound reagents.

-

Add the substrate solution to each well and incubate until color develops.

-

Add the stop solution to terminate the reaction.

-

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of cAMP in the samples by interpolating their absorbance values from the standard curve. The absorbance is inversely proportional to the amount of cAMP in the sample.

-

Luminescence-Based cAMP Assay (e.g., Promega's cAMP-Glo™ Assay)

This protocol is based on the principle that cAMP activates protein kinase A (PKA), which then consumes ATP. The remaining ATP is detected using a luciferase reaction, where the light output is inversely proportional to the cAMP concentration.

Materials:

-

cAMP-Glo™ Assay Kit (or similar, containing cAMP-Glo™ Buffer, cAMP-Glo™ Substrate, and Kinase-Glo® Reagent)

-

Cells of interest engineered to express a luminescent reporter or co-cultured with sensor cells.

-

This compound

-

Stimulating agent

-

White, opaque 96-well plates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Cell Culture and Plating:

-

Culture and plate cells in white, opaque 96-well plates as described for the ELISA protocol.

-

-

Cell Treatment:

-

Perform pre-incubation with this compound and stimulation as described in the ELISA protocol.

-

-

Luminescent Assay:

-

Follow the manufacturer's protocol. A general procedure is as follows:

-

Equilibrate the plate and reagents to room temperature.

-

Add the cAMP-Glo™ Lysis Buffer to each well to lyse the cells and release cAMP.

-

Add the cAMP-Glo™ Detection Solution (containing PKA) and incubate to allow for the PKA reaction to proceed.

-

Add the Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction.

-

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

The luminescent signal is inversely proportional to the amount of cAMP.

-

A standard curve can be generated using known concentrations of cAMP to quantify the absolute levels in the samples.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of soluble adenylyl cyclase in intracellular cAMP signaling. The data presented in this guide clearly demonstrates its inhibitory effect in various cellular contexts. The provided experimental protocols offer a starting point for researchers aiming to quantify the impact of this compound and other compounds on cAMP levels. The visualization of the sAC signaling pathway and a typical experimental workflow should aid in the design and interpretation of experiments in this field. As research into the subcellular compartmentalization of cAMP signaling continues, the precise application of inhibitors like this compound will remain crucial for advancing our understanding of cellular communication and for the development of novel therapeutic strategies.

The Core Function of Soluble Adenylyl Cyclase Inhibitor KH7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a vital intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is uniquely regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a critical sensor of the intracellular environment. Its involvement in key physiological processes, including sperm motility and capacitation, apoptosis, and cellular metabolism, has made it an attractive target for pharmacological intervention. KH7 is a widely utilized small molecule inhibitor of sAC. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative efficacy, off-target effects, and its application in dissecting sAC-mediated signaling pathways.

Core Mechanism of Action

This compound acts as a selective inhibitor of soluble adenylyl cyclase. Its primary function is to block the synthesis of cAMP from ATP, a reaction catalyzed by sAC. This inhibition has been demonstrated to be non-competitive with respect to ATP. While the precise binding site and inhibitory mechanism are not fully elucidated, it is understood to interfere with the catalytic activity of the enzyme. This selectivity for sAC over tmACs makes this compound a valuable tool for distinguishing the roles of these two distinct cAMP sources within the cell.

Quantitative Data on this compound Efficacy and Specificity

The inhibitory potency of this compound against sAC has been characterized in various studies. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its efficacy.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (in vitro) | 3-10 µM | Recombinant human sAC | [Not specified] |

| IC₅₀ (in vivo) | 3-10 µM | Cellular assays | [Not specified] |

| Selectivity | Little to no effect on tmACs | Up to 300 µM | [Not specified] |

It is important to note that at concentrations significantly above its IC₅₀ (e.g., >50 µM), this compound can exhibit non-specific, off-target effects, including membrane disruption.

Comparative Inhibitor Data

For context, the potency of other known sAC inhibitors is provided below.

| Inhibitor | IC₅₀ (in vitro) | Notes | Reference |

| LRE1 | ~5.3-11 µM | Allosteric inhibitor, binds to the bicarbonate binding site. | [1] |

| TDI-10229 | ~113.5-195 nM | Potent and orally bioavailable. | [2][3] |

Key Signaling Pathways Modulated by this compound

This compound's inhibition of sAC directly impacts intracellular cAMP levels, thereby modulating the activity of downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).

sAC-PKA Signaling Pathway

The sAC-cAMP-PKA axis is a well-established signaling cascade. Upon sAC activation by bicarbonate and calcium, the resulting increase in cAMP leads to the activation of PKA. PKA, a serine/threonine kinase, then phosphorylates a multitude of substrate proteins, leading to diverse cellular responses. This compound, by blocking cAMP production, effectively dampens this entire pathway.

sAC-Epac Signaling Pathway

Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. The binding of cAMP to Epac induces a conformational change that activates its GEF activity, leading to the activation of Rap proteins and subsequent downstream signaling. This compound can also abrogate this signaling cascade by preventing the initial cAMP production.

Off-Target Effects and Limitations

A critical consideration when using this compound is its potential for off-target effects, particularly on mitochondrial function. Studies have shown that this compound can act as a mitochondrial uncoupler, leading to a decrease in mitochondrial membrane potential and subsequent reduction in ATP production.[4][5] This effect is independent of its action on sAC and can confound the interpretation of experimental results, especially in studies focused on cellular metabolism and energy homeostasis. Therefore, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls to account for these off-target effects.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound in research. Below are outlines for key experiments.

In Vitro Soluble Adenylyl Cyclase Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of sAC by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.

Materials:

-

Purified recombinant sAC protein

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, CaCl₂, and NaHCO₃)

-

[α-³²P]ATP

-

Unlabeled ATP

-

This compound stock solution (in DMSO)

-

Dowex and Alumina chromatography columns

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing assay buffer, activators (bicarbonate and calcium), and varying concentrations of this compound or vehicle (DMSO).

-

Pre-incubate the reaction mixtures at 30°C for 10 minutes.

-

Initiate the reaction by adding a mixture of [α-³²P]ATP and unlabeled ATP.

-

Incubate at 30°C for a defined period (e.g., 10-20 minutes).

-

Terminate the reaction by adding a stop solution (e.g., containing SDS and unlabeled cAMP).

-

Separate [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina chromatography.

-

Quantify the amount of [³²P]cAMP using a scintillation counter.

-

Calculate the percent inhibition of sAC activity at each this compound concentration to determine the IC₅₀.

Cellular cAMP Accumulation Assay (FRET-based)

This method allows for the real-time measurement of cAMP levels in living cells using a genetically encoded FRET-based biosensor.

Materials:

-

Cells expressing a FRET-based cAMP biosensor (e.g., HEK293 cells)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Stimulus (e.g., forskolin for tmACs, or bicarbonate for sAC-expressing cells)

-

Fluorescence plate reader or microscope capable of FRET imaging

Procedure:

-

Plate cells expressing the FRET biosensor in a multi-well plate.

-

Replace the culture medium with a suitable assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells to induce cAMP production.

-

Measure the FRET ratio (e.g., YFP/CFP emission ratio) over time.

-

Calculate the change in FRET ratio as an indicator of cAMP accumulation.

-

Determine the inhibitory effect of this compound on stimulus-induced cAMP production.

Assessment of Sperm Motility using Computer-Assisted Sperm Analysis (CASA)

CASA provides objective and quantitative measurements of various sperm motility parameters.

Materials:

-

Semen sample

-

Sperm wash medium

-

This compound stock solution (in DMSO)

-

CASA system (microscope with a camera and analysis software)

-

Counting chamber (e.g., Makler or Leja)

Procedure:

-

Prepare sperm suspension in a suitable medium.

-

Incubate sperm with varying concentrations of this compound or vehicle for a defined period.

-

Load a small aliquot of the sperm suspension into a pre-warmed counting chamber.

-

Place the chamber on the heated stage of the CASA microscope.

-

Record several fields of view.

-

The CASA software will analyze the video recordings to determine parameters such as:

-

Total motility (%)

-

Progressive motility (%)

-

Curvilinear velocity (VCL)

-

Straight-line velocity (VSL)

-

Average path velocity (VAP)

-

-

Compare the motility parameters between this compound-treated and control groups.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This technology measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function.

Materials:

-

Adherent cells

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound stock solution (in DMSO)

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Seed cells in a Seahorse XF microplate and allow them to adhere.

-

The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant.

-

On the day of the assay, replace the culture medium with pre-warmed assay medium containing this compound or vehicle and incubate in a non-CO₂ incubator for 1 hour.

-

Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

-

Calibrate the Seahorse XF Analyzer with the sensor cartridge.

-

Replace the calibrant plate with the cell plate and initiate the assay.

-

The instrument will measure baseline OCR, followed by sequential injections of the mitochondrial stress test compounds to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

-

Analyze the data to assess the impact of this compound on mitochondrial respiration.

Experimental and Logical Workflows

Conclusion

This compound remains a cornerstone tool for investigating the physiological roles of soluble adenylyl cyclase. Its selectivity for sAC over tmACs allows for the specific interrogation of the bicarbonate and calcium-sensitive cAMP signaling pathways. However, a thorough understanding of its dose-dependent efficacy and potential off-target effects on mitochondrial function is paramount for the accurate interpretation of experimental data. The detailed protocols and pathway diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies and to contribute to the growing body of knowledge surrounding sAC-mediated cellular regulation. As more potent and specific sAC inhibitors, such as LRE1 and TDI-10229, become more widely available, comparative studies will be crucial for validating findings and further refining our understanding of this important signaling enzyme.

References

- 1. Cyclic AMP Potentiates Vascular Endothelial Cadherin-Mediated Cell-Cell Contact To Enhance Endothelial Barrier Function through an Epac-Rap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional human sperm capacitation requires both bicarbonate-dependent PKA activation and down-regulation of Ser/Thr phosphatases by Src family kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP/EPAC Signaling Enables ETV2 to Induce Endothelial Cells with High Angiogenesis Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to KH7: A Selective Soluble Adenylyl Cyclase (sAC) Inhibitor

This technical guide provides a comprehensive overview of the compound KH7, a selective inhibitor of soluble adenylyl cyclase (sAC). Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, its mechanism of action within the cAMP signaling pathway, experimental protocols for its use, and important considerations regarding its off-target effects.

Core Compound Information

This compound is a potent and selective small molecule inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for cAMP-mediated signaling pathways in various physiological processes.

| Property | Value | Citation(s) |

| CAS Number | 330676-02-3 | [1][2] |

| Molecular Weight | 419.30 g/mol | [1][2] |

| Chemical Name | (E)-2-(1H-Benzo[d]imidazol-2-ylthio)-N′-(5-bromo-2-hydroxybenzylidene)propanehydrazide | [2] |

| Molecular Formula | C₁₇H₁₅BrN₄O₂S | [2] |

| Purity | ≥98% (HPLC) | [2] |

| IC₅₀ | 3 - 10 µM (in vivo) for soluble adenylyl cyclase (sAC) | [3] |

| Solubility | Soluble in DMSO to 100 mM | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by selectively targeting soluble adenylyl cyclase (sAC), an enzyme that synthesizes the second messenger cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate and calcium ions and plays a critical role in cellular processes such as sperm motility and capacitation.[1]

By inhibiting sAC, this compound effectively reduces intracellular cAMP levels, thereby modulating downstream signaling events mediated by protein kinase A (PKA) and other cAMP-dependent proteins. This makes this compound a valuable tool for studying the physiological roles of the sAC-cAMP signaling pathway.

Below is a diagram illustrating the signaling pathway affected by this compound.

Experimental Protocols

This compound is frequently utilized in studies of sperm physiology, particularly in assays for capacitation and motility, which are sAC-dependent processes.

In Vitro Sperm Capacitation and Motility Assay

This protocol outlines a general procedure for assessing the effect of this compound on sperm capacitation and motility.

Materials:

-

Semen sample

-

Modified Human Tubal Fluid (mHTF) medium

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Incubator (37°C, 5% CO₂)

-

Microscope with phase-contrast optics

-

Computer-Assisted Sperm Analysis (CASA) system (optional)

-

Fluorescent stains for viability and capacitation assessment (e.g., Hoechst 33258, Chlortetracycline)

Procedure:

-

Sperm Preparation: Liquefy the semen sample at 37°C for 30 minutes. Prepare a sperm suspension in mHTF medium.

-

Treatment with this compound: Aliquot the sperm suspension into different treatment groups:

-

Control (mHTF medium only)

-

Vehicle Control (mHTF with DMSO, matching the final concentration in the this compound group)

-

This compound treatment (mHTF with the desired final concentration of this compound, e.g., 10-50 µM)

-

-

Incubation: Incubate all samples for a specified period (e.g., 3-4 hours) at 37°C in a 5% CO₂ atmosphere to induce capacitation.

-

Motility Assessment:

-

Place a small aliquot of each sample on a pre-warmed microscope slide.

-

Observe sperm motility using phase-contrast microscopy.

-

For quantitative analysis, utilize a CASA system to measure parameters such as percentage of motile sperm, progressive motility, and velocity.

-

-

Capacitation Assessment:

-

Use appropriate fluorescent staining techniques to assess the capacitation status of the sperm.

-

For example, chlortetracycline (CTC) staining can be used to differentiate between non-capacitated, capacitated, and acrosome-reacted sperm based on their fluorescence patterns.

-

-

Data Analysis: Statistically compare the results from the different treatment groups to determine the effect of this compound on sperm motility and capacitation.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for studying the effects of this compound.

Off-Target Effects and Considerations

While this compound is a selective inhibitor of sAC, researchers should be aware of potential off-target effects, especially at higher concentrations. Studies have shown that this compound can impact mitochondrial function.

| Off-Target Effect | Observation | Citation(s) |

| Mitochondrial ATP Production | This compound can inhibit mitochondrial ATP production by acting as a classical uncoupler. | [3] |

| Cytotoxicity | Non-specific membrane disruption effects have been observed at concentrations above 50 µM. | [2] |

These findings suggest that caution should be exercised when using this compound, and appropriate controls should be included to distinguish between sAC-specific and off-target effects. It is recommended to use the lowest effective concentration of this compound and to verify findings with other sAC inhibitors or genetic approaches where possible.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of soluble adenylyl cyclase in a variety of biological systems. Its selectivity for sAC allows for the targeted study of cAMP signaling pathways independent of transmembrane adenylyl cyclases. By understanding its properties, mechanism of action, and potential off-target effects as detailed in this guide, researchers can effectively employ this compound to advance our understanding of sAC-mediated physiological processes.

References

- 1. The "soluble" adenylyl cyclase in sperm mediates multiple signaling events required for fertilization. [vivo.weill.cornell.edu]

- 2. pubcompare.ai [pubcompare.ai]

- 3. The inhibitors of soluble adenylate cyclase 2-OHE, this compound, and bithionol compromise mitochondrial ATP production by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility and Application of KH7: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KH7 is a potent and selective cell-permeable inhibitor of soluble adenylyl cyclase (sAC), an important enzyme in cellular signaling. Its utility in research and drug development is contingent on a thorough understanding of its physicochemical properties, particularly its solubility, as well as the methodologies for its use in experimental settings. This guide provides a comprehensive overview of the solubility of this compound in various common laboratory solvents, detailed protocols for its preparation and use, and a depiction of its mechanism of action within the sAC signaling pathway.

Quantitative Solubility Data

The solubility of this compound is a critical factor for its effective use in in vitro and in vivo studies. The following table summarizes the known quantitative solubility of this compound in several common laboratory solvents. It is important to note that for less soluble solvents, heating and sonication can be employed to aid dissolution.

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | > 20, 25[1] | > 47.7, 59.6 | Clear solution is readily achievable. |

| Dimethylformamide (DMF) | 30[1] | 71.5 | High solubility. |

| Ethanol | 0.5[1] | 1.2 | Sparingly soluble. |

| Co-solvent Mixture 1 | ≥ 2.08 | ≥ 4.96 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a clear solution. |

| Co-solvent Mixture 2 | ≥ 2.08 | ≥ 4.96 | 10% DMSO, 90% Corn Oil. Results in a clear solution. |

| Co-solvent Mixture 3 | 2.5 | 5.96 | 10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a suspended solution; sonication is required.[1] |

Molecular Weight of this compound: 419.3 g/mol

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic water bath (optional)

Procedure:

-

Weighing the Compound: Accurately weigh a desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.193 mg of this compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Aiding Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution to 37°C and/or place it in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure no particulates are present.

-

Storage: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the concentrated DMSO stock solution into an aqueous buffer or cell culture medium for use in cellular assays.

Materials:

-

Concentrated this compound stock solution (e.g., 10 mM in DMSO)

-

Sterile physiological buffer (e.g., PBS) or cell culture medium

-

Sterile dilution tubes

Procedure:

-

Thawing the Stock Solution: Thaw the concentrated this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or cell culture medium to achieve the final working concentration. It is crucial to maintain the final concentration of DMSO in the working solution below 0.5% to avoid solvent-induced cytotoxicity.

-

Mixing: Gently vortex or pipette up and down to ensure thorough mixing of the working solution.

-

Application to Cells: Add the prepared working solution to the cell cultures as per the experimental design. A vehicle control containing the same final concentration of DMSO should always be included in the experiment.

Visualizing Key Processes

This compound Mechanism of Action: Inhibition of the Soluble Adenylyl Cyclase (sAC) Signaling Pathway

This compound acts as a selective inhibitor of soluble adenylyl cyclase (sAC). The following diagram illustrates the sAC signaling pathway and the point of inhibition by this compound.

Caption: this compound inhibits sAC, blocking cAMP production.

Generalized Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines a typical experimental workflow for assessing the biological effects of this compound in a cell-based assay.

Caption: A typical workflow for this compound experiments.

Logical Relationship of this compound's Molecular Action

This diagram illustrates the logical flow of events from the presence of sAC activators to the cellular response, and how this compound interrupts this process.

Caption: Logical flow of this compound's inhibitory action.

Conclusion

This technical guide provides essential information for the effective use of the sAC inhibitor, this compound. The tabulated solubility data and detailed experimental protocols offer a practical resource for researchers. Furthermore, the visualized signaling pathway, experimental workflow, and logical relationships aid in the conceptual understanding of this compound's application in studying sAC-mediated cellular processes. Adherence to these guidelines will facilitate accurate and reproducible experimental outcomes in the investigation of sAC signaling and its role in health and disease.

References

The Core of KH7: A Technical Guide for Researchers

KH7 is a selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme crucial for various physiological processes. This technical guide provides an in-depth overview of this compound's chemical properties, its mechanism of action, and its application in key research areas, including sperm function, apoptosis, and epithelial ion transport. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental methodologies, and the visualization of associated signaling pathways.

Chemical and Physical Properties of this compound

This compound, with the chemical name (±)-2-(1H-benzimidazol-2-ylthio)propanoic acid 2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide, is a small molecule inhibitor widely used in cell biology research.[1] Its key properties are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₁₇H₁₅BrN₄O₂S[1][2][3][4][5] |

| Molecular Weight | 419.30 g/mol [2][3][4][5] |

| CAS Number | 330676-02-3[2][3][4][5] |

| Appearance | Powder[6] |

| Purity | ≥98% (HPLC)[3][4] |

| IC₅₀ for sAC | 3-10 µM[4][5][7] |

| Solubility | DMSO: >20 mg/mL, DMF: 30 mg/mL, Ethanol: 0.5 mg/mL[1][8] |

| Storage | Store at +4°C[5] or 2-8°C[6] |

Mechanism of Action

This compound is a selective inhibitor of soluble adenylyl cyclase (sAC).[2][4][5] Unlike transmembrane adenylyl cyclases (tmACs) that are typically activated by G-protein coupled receptors, sAC is a cytosolic enzyme that is directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. sAC plays a vital role in generating the second messenger cyclic adenosine monophosphate (cAMP) in specific subcellular compartments.[1] this compound exerts its inhibitory effect by blocking the synthesis of cAMP by sAC, with little to no effect on tmACs at concentrations up to 300 µM.[4][5] It is important to note that at concentrations above 50 µM, this compound may exhibit non-specific membrane-disrupting effects.[1][2]

Key Research Applications and Signaling Pathways

This compound has been instrumental in elucidating the role of sAC in several critical cellular processes. The following sections detail its application in three major research areas, complete with summaries of experimental protocols and diagrams of the signaling pathways involved.

Sperm Capacitation and Motility

Soluble adenylyl cyclase is the predominant source of cAMP in male germ cells and is essential for sperm motility and capacitation—the final maturation process required for fertilization.[2][4] Bicarbonate, present in the female reproductive tract, activates sAC in sperm, initiating a signaling cascade that leads to hyperactivated motility and the ability to fertilize an egg.

Based on the methodologies described by Hess et al. (2005), a typical IVF experiment to assess the effect of this compound would involve the following steps:

-

Sperm Collection and Capacitation: Sperm are collected from the cauda epididymis of male mice and incubated in a capacitation medium containing bicarbonate.

-

This compound Treatment: The capacitated sperm are then treated with varying concentrations of this compound (e.g., 10-50 µM) or a vehicle control (DMSO).

-

IVF Procedure: Oocytes are collected from superovulated female mice and co-incubated with the treated sperm.

-

Fertilization Assessment: After a set incubation period, the oocytes are examined for evidence of fertilization, such as the presence of two pronuclei.

-

Data Analysis: The percentage of fertilized oocytes in the this compound-treated group is compared to the control group to determine the inhibitory effect of this compound on fertilization.

Caption: sAC-mediated signaling pathway in sperm capacitation and its inhibition by this compound.

Mitochondria-Dependent Apoptosis

This compound has been used to demonstrate the role of sAC in the intrinsic pathway of apoptosis, particularly in response to cellular stress such as acidosis.[1] Under such conditions, sAC can translocate to the mitochondria, leading to a localized increase in cAMP and the initiation of the apoptotic cascade.

Drawing from the experimental procedures outlined by Kumar et al. (2009), a study on the pro-apoptotic role of sAC using this compound would typically include:

-

Cell Culture and Stress Induction: Rat coronary endothelial cells are cultured and then subjected to acidic stress (e.g., incubation at an extracellular pH of 6.4) to induce apoptosis.

-

This compound Treatment: Cells are pre-treated with this compound (e.g., 10 µM) prior to the induction of stress.

-

Western Blot Analysis: Cell lysates are collected to analyze the expression and cleavage of key apoptotic proteins, such as caspase-9 and PARP, by Western blotting.

-

Immunofluorescence: The translocation of pro-apoptotic proteins like Bax to the mitochondria is visualized using immunofluorescence microscopy.

-

Cytochrome c Release Assay: The release of cytochrome c from the mitochondria into the cytosol is quantified, often by ELISA or Western blotting of cytosolic and mitochondrial fractions.

Caption: Role of sAC in mitochondria-dependent apoptosis and its inhibition by this compound.

Regulation of Epithelial Na⁺ Transport

In epithelial tissues, such as the kidney collecting duct, sAC plays a role in regulating ion transport. This compound has been used to demonstrate that sAC activity is important for modulating the function of the epithelial Na⁺ channel (ENaC) and the Na⁺,K⁺-ATPase.

Based on the work of Hallows et al. (2009), an experiment to investigate the role of sAC in Na⁺ transport using this compound would follow these general steps:

-

Cell Culture: A mouse cortical collecting duct cell line (mpkCCD) is cultured on permeable supports to form a polarized epithelial monolayer.

-

Ussing Chamber Electrophysiology: The permeable supports with the cell monolayers are mounted in an Ussing chamber.

-

Short-Circuit Current (Isc) Measurement: The transepithelial Na⁺ current is measured as the short-circuit current (Isc).

-

This compound Treatment: this compound is added to the basolateral side of the epithelium, and the change in Isc is recorded to determine the effect of sAC inhibition on Na⁺ transport.

-

Agonist Stimulation: The effect of this compound can also be tested in the presence of agonists that stimulate Na⁺ transport (e.g., aldosterone or vasopressin) to see if sAC is involved in the stimulated response.

Caption: Logical workflow of sAC-mediated regulation of epithelial Na⁺ transport.

Conclusion

This compound is a powerful research tool for investigating the diverse roles of soluble adenylyl cyclase. Its selectivity for sAC over tmACs allows for the targeted study of bicarbonate- and calcium-regulated cAMP signaling pathways. The experimental frameworks and signaling pathways detailed in this guide provide a foundation for researchers to design and interpret studies utilizing this important inhibitor. As with any pharmacological agent, careful consideration of its concentration-dependent effects and potential off-target activities is essential for robust and reliable experimental outcomes.

References

- 1. Soluble Adenylyl Cyclase Controls Mitochondria-dependent Apoptosis in Coronary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of Intracellular Cyclic AMP Signal Transduction in the Capacitation and Subsequent Hyperactivation of Mouse and Boar Spermatozoa [jstage.jst.go.jp]

- 4. The “Soluble” Adenylyl Cyclase in Sperm Mediates Multiple Signaling Events Required for Fertilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Calcium and bicarbonate signaling pathways have pivotal, resonating roles in matching ATP production to demand | eLife [elifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

The Target Specificity and Selectivity of KH7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH7 is a widely utilized small molecule inhibitor primarily targeting soluble adenylyl cyclase (sAC), an intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs) that are activated by G-protein coupled receptors (GPCRs) in response to extracellular signals, sAC is regulated by intracellular signals such as bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. This distinct regulatory mechanism positions sAC as a critical player in a variety of physiological processes, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against its primary target, soluble adenylyl cyclase (sAC), and its selectivity over transmembrane adenylyl cyclases (tmACs) are summarized below.

| Target | IC50 (µM) | Assay Conditions | Reference(s) |

| Soluble Adenylyl Cyclase (sAC) | 3 - 10 | Recombinant purified human sACt protein and heterologously expressed sACt in cellular assays.[1][2][3] | [1][2][3] |

| Transmembrane Adenylyl Cyclases (tmACs) | > 300 | Inert towards tmACs in vitro and in whole cells at concentrations up to 300 µM.[2][4][5] | [2][4][5] |

Table 1: Potency and Selectivity of this compound

Off-Target Profile

A critical aspect of drug development is understanding a compound's off-target effects. Research has indicated that this compound can impact mitochondrial function.

| Off-Target Effect | Effective Concentration | Mechanism | Reference(s) |

| Mitochondrial Uncoupling | Not explicitly quantified in IC50 | Acts as a classical uncoupler, leading to a decrease in mitochondrial ATP production. This effect should be considered when interpreting experimental results. |

Table 2: Known Off-Target Effects of this compound

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Soluble Adenylyl Cyclase (sAC) Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified sAC.

Materials:

-

Purified recombinant human sAC (truncated form, sACt)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM ATP

-

This compound stock solution (in DMSO)

-

[α-³²P]ATP

-

Dowex and Alumina columns for separation of [³²P]cAMP

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer and purified sACt enzyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 30°C.

-

Initiate the enzymatic reaction by adding a mixture of ATP and [α-³²P]ATP.

-

Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., 1% SDS).

-

Separate the product, [³²P]cAMP, from the substrate, [α-³²P]ATP, using sequential Dowex and Alumina column chromatography.

-

Quantify the amount of [³²P]cAMP produced using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Adenylyl Cyclase Activity Assay

This assay assesses the potency of this compound in a cellular context, typically using cells overexpressing sAC.

Materials:

-

HEK293 cells stably overexpressing sAC (e.g., 4-4 cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Lysis buffer (e.g., 0.1 M HCl)

-

cAMP detection kit (e.g., ELISA-based or fluorescence-based)

Procedure:

-

Seed the sAC-overexpressing HEK293 cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 10-30 minutes).

-

Stimulate cAMP production by adding a PDE inhibitor (e.g., 500 µM IBMX) and incubate for a defined period (e.g., 5-15 minutes) at 37°C.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the intracellular cAMP concentration in the cell lysates using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cAMP accumulation for each this compound concentration relative to the DMSO control.

-

Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mitochondrial Oxygen Consumption Rate (OCR) Assay

This assay is used to evaluate the effect of this compound on mitochondrial respiration and to investigate its uncoupling activity.

Materials:

-

Intact cells (e.g., a relevant cell line for the research question)

-

Seahorse XF Analyzer (or similar instrument for measuring OCR)

-

Seahorse XF cell culture microplates

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound stock solution (in DMSO)

-

Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (a known mitochondrial uncoupler), and a mixture of Rotenone/Antimycin A (Complex I and III inhibitors).

Procedure:

-

Seed the cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Replace the culture medium with the assay medium and incubate the plate in a non-CO₂ incubator for 1 hour before the assay.

-

Measure the basal oxygen consumption rate (OCR).

-

Inject this compound at various concentrations and monitor the change in OCR. An increase in OCR is indicative of mitochondrial uncoupling.

-

Sequentially inject oligomycin, FCCP, and Rotenone/Antimycin A to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

-

Analyze the data to quantify the effect of this compound on these parameters. The increase in OCR after this compound treatment, which is not coupled to ATP synthesis (as it persists in the presence of oligomycin), confirms its uncoupling effect.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Soluble Adenylyl Cyclase (sAC) Signaling Pathway and this compound Inhibition.

Caption: Transmembrane Adenylyl Cyclase (tmAC) Signaling Pathway.

Caption: Experimental Workflow for Determining this compound IC50 against sAC.

Conclusion

This compound is a potent and selective inhibitor of soluble adenylyl cyclase, demonstrating a clear preference for sAC over tmACs. This specificity makes it a valuable tool for dissecting the physiological roles of sAC-mediated signaling. However, researchers must remain cognizant of its potential off-target effects, particularly its ability to act as a mitochondrial uncoupler, which may confound experimental results if not properly controlled for. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to support the rigorous and reproducible investigation of this compound's biological activities and to facilitate the development of more refined chemical probes targeting the sAC pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Phospho-(Ser/Thr) PKA Substrate Antibody | Cell Signaling Technology [cellsignal.com]

- 5. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Soluble Adenylyl Cyclase (sAC) and its Modulation by KH7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a crucial intracellular source of the second messenger cyclic AMP (cAMP).[1][2] Unlike its membrane-bound counterparts (transmembrane adenylyl cyclases or tmACs), sAC is distributed throughout the cytoplasm, nucleus, and mitochondria, allowing for compartmentalized cAMP signaling.[3][4] sAC is uniquely activated by bicarbonate (HCO3-) and calcium (Ca2+) ions, positioning it as a key sensor of cellular metabolic state and ion flux.[1][3] This guide provides an in-depth technical overview of sAC, its role in various cellular processes, and the utility of the small molecule inhibitor KH7 in elucidating its function.

The sAC-cAMP Signaling Axis

Soluble adenylyl cyclase catalyzes the conversion of ATP to cAMP, a ubiquitous second messenger that influences a wide array of cellular functions.[1][3] The downstream effects of sAC-generated cAMP are primarily mediated by two main effector proteins: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[4][5][6]

-

Protein Kinase A (PKA): Upon cAMP binding, the catalytic subunits of PKA are released to phosphorylate a multitude of substrate proteins, thereby regulating their activity. The sAC-cAMP-PKA pathway is particularly prominent in mitochondria, where it modulates the activity of the electron transport chain and ATP production.[3]

-

Exchange Protein directly Activated by cAMP (EPAC): EPAC proteins act as guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2, influencing processes such as cell adhesion and proliferation.[5][6][7]

The precise downstream consequences of sAC activation are highly dependent on the subcellular localization of sAC and the specific complement of cAMP effectors and substrates present in that compartment.

Physiological and Pathophysiological Roles of sAC

The ubiquitous expression and unique activation mechanism of sAC implicate it in a diverse range of physiological processes.

-

Sperm Motility and Fertilization: sAC is indispensable for sperm capacitation, a series of physiological changes that enable sperm to fertilize an egg. Bicarbonate-mediated activation of sAC in sperm leads to increased cAMP levels, which in turn triggers hyperactivated motility and the acrosome reaction.[8]

-

Energy Metabolism and Mitochondrial Function: Within the mitochondrial matrix, sAC acts as a sensor of bicarbonate produced by the Krebs cycle. The resulting cAMP production stimulates PKA, which then phosphorylates and enhances the activity of oxidative phosphorylation (OXPHOS) complexes, thereby boosting ATP synthesis.[3]

-

Apoptosis and Cell Proliferation: sAC-mediated signaling has been implicated in both cell survival and cell death pathways. In some contexts, sAC-cAMP signaling can promote the translocation of pro-apoptotic proteins to the mitochondria, initiating the intrinsic apoptotic pathway.[3] Conversely, in other cell types, sAC activity is linked to increased cell proliferation.[7]

-

Insulin Release: sAC is involved in the complex regulation of insulin secretion from pancreatic beta cells.[9][10]

Given its involvement in these fundamental processes, dysregulation of sAC activity has been linked to various pathological conditions, making it an attractive target for therapeutic intervention.

This compound: A Key Pharmacological Tool

This compound is a widely used, cell-permeable small molecule inhibitor of sAC.[5] It has been instrumental in dissecting the specific roles of sAC versus tmACs in a variety of cellular contexts.

Quantitative Data on this compound Inhibition

| Parameter | Value | Cell/System Type | Reference |

| IC50 for sACt | 3-10 µM | Recombinant human sACt protein | [5] |

| IC50 for Mn2+-dependent sAC activity | 2.7 ± 1.3 µM | Purified rat sACt | [11] |

| Effect on cAMP levels in sperm | Blocks capacitation-induced cAMP increase | Sperm | [5] |

| Effect on cardiac contractility | ~20% negative inotropic effect | Myocytes | [5] |

Off-Target Effects and Considerations

It is crucial for researchers to be aware of the potential off-target effects of this compound, particularly its impact on mitochondrial function independent of sAC inhibition. Studies have shown that this compound can act as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane and thereby inhibiting ATP production through a mechanism distinct from its action on sAC.[7][11][12][13][14][15] This is a critical consideration when interpreting experimental results, and appropriate control experiments are essential. Newer, more specific sAC inhibitors are under development.[12]

Experimental Protocols

sAC Activity Assay (General Protocol)

This protocol provides a framework for measuring sAC activity in cell lysates.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a buffer containing a non-ionic detergent (e.g., 0.5% Nonidet P-40) and protease inhibitors.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

-

Adenylyl Cyclase Assay:

-

Incubate the cell lysate with an assay buffer containing ATP, MgCl2, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Include activators such as NaHCO3 and CaCl2 in the experimental samples.

-

For this compound inhibition studies, pre-incubate the lysate with the desired concentration of this compound before adding the assay buffer.

-

-

cAMP Measurement:

-

Terminate the reaction (e.g., by boiling).

-

Quantify the amount of cAMP produced using a commercially available cAMP enzyme immunoassay (EIA) kit or by other methods such as radioimmunoassay (RIA).

-

Measurement of Mitochondrial Respiration

High-resolution respirometry is used to assess mitochondrial oxygen consumption.

-

Cell Preparation:

-

Harvest cells and resuspend them in a respiration buffer.

-

-

Respirometry:

-

Add the cell suspension to the oxygraph chamber.

-

Record baseline cellular respiration.

-

To study the effects of this compound, inject the desired concentration of the inhibitor into the chamber and record the change in oxygen consumption.

-

A substrate-uncoupler-inhibitor titration (SUIT) protocol can be employed to investigate the specific effects on different respiratory chain complexes. This involves the sequential addition of various substrates and inhibitors.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: The sAC signaling pathway, its activators, inhibition by this compound, and downstream cellular responses.

Caption: A generalized experimental workflow for investigating the effects of this compound on sAC-mediated cellular processes.

Conclusion

Soluble adenylyl cyclase is a critical intracellular signaling molecule that plays a multifaceted role in cellular physiology. The inhibitor this compound has been an invaluable tool for distinguishing the functions of sAC from those of tmACs. However, a thorough understanding of its potential off-target effects, particularly on mitochondrial respiration, is essential for the rigorous interpretation of experimental data. Future research with more specific sAC inhibitors will further refine our understanding of this important enzyme and its potential as a therapeutic target in a variety of diseases.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. KEGG PATHWAY: cAMP signaling pathway - Homo sapiens (human) [kegg.jp]

- 5. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Distinct intracellular sAC-cAMP domains regulate ER Ca2+ signaling and OXPHOS function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and functional characterization of insulin-releasing human pancreatic beta cell lines produced by electrofusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucocorticoid increases glucose cycling and inhibits insulin release in pancreatic islets of ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel and highly effective mitochondrial uncoupling drug in T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitochondrial uncoupling inhibits reductive carboxylation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

KH7 Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH7 is a potent and specific cell-permeable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10. Unlike transmembrane adenylyl cyclases (tmACs), which are activated by G-protein coupled receptors, sAC is regulated by bicarbonate (HCO3-) and calcium (Ca2+) ions and is found in the cytoplasm, nucleus, and mitochondria. By inhibiting sAC, this compound provides a valuable tool for investigating the distinct roles of sAC-mediated cyclic AMP (cAMP) signaling in a multitude of cellular processes, including cell proliferation, apoptosis, and metabolic regulation. These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Data Presentation

Table 1: this compound Inhibitory Concentration (IC50) Values

| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |

| Recombinant human sACt protein | N/A | Biochemical Assay | 3-10 | [1] |

| Heterologously expressed sACt | Cellular Assay | Cellular Assay | 3-10 | [1] |

| MLTC-1 | Mouse Leydig tumor cells | cAMP accumulation | ~50 (for significant inhibition) |

Signaling Pathway

The canonical cAMP signaling pathway involves the activation of adenylyl cyclases, leading to the conversion of ATP to cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, regulating a wide array of cellular functions. This compound specifically targets the soluble adenylyl cyclase (sAC), allowing for the dissection of its specific contributions to this pathway, independent of transmembrane adenylyl cyclase (tmAC) activity.

Caption: this compound inhibits soluble adenylyl cyclase (sAC), blocking cAMP production.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.

Experimental Workflow:

Caption: Workflow for assessing cell viability with this compound using an MTT assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A suggested starting range is 1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Experimental Workflow:

Caption: Workflow for apoptosis detection with this compound via Annexin V/PI staining.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound (stock solution in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer

Procedure:

-